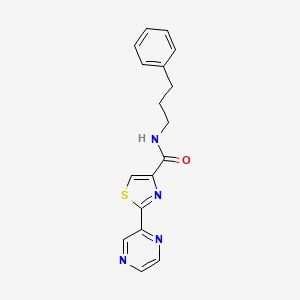

N-(3-phenylpropyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-phenylpropyl)-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4OS/c22-16(20-8-4-7-13-5-2-1-3-6-13)15-12-23-17(21-15)14-11-18-9-10-19-14/h1-3,5-6,9-12H,4,7-8H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJSGYNUAXRRUTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C2=CSC(=N2)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-phenylpropyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide typically involves the following steps:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Pyrazinyl Group: The pyrazinyl group can be introduced via a nucleophilic substitution reaction.

Formation of the Carboxamide Group: This step involves the reaction of the thiazole derivative with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(3-phenylpropyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

N-(3-phenylpropyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is characterized by its unique thiazole and pyrazine moieties, which contribute to its biological activities. The compound's structure can be represented by the following chemical formula:

- Molecular Formula : C14H15N3OS

- Molecular Weight : 273.36 g/mol

Anticancer Activity

Numerous studies have investigated the anticancer potential of thiazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines.

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer activity of thiazole derivatives, including this compound, against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and SKNMC (neuroblastoma). The results indicated that the compound exhibited significant cytotoxicity, with IC50 values comparable to standard chemotherapeutics like doxorubicin .

| Cell Line | IC50 Value (µM) | Standard Drug (Doxorubicin) IC50 (µM) |

|---|---|---|

| MCF-7 | 5.25 | 4.80 |

| HepG2 | 6.10 | 5.00 |

| SKNMC | 7.30 | 6.00 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored, revealing its effectiveness against various bacterial strains.

Case Study 2: Antimicrobial Evaluation

In vitro studies assessed the antimicrobial activity of the compound against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The results demonstrated that the compound exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 20 |

| Escherichia coli | 10 | 12 |

Enzyme Inhibition Studies

Research has indicated that this compound may inhibit key enzymes involved in cancer metabolism and bacterial cell wall synthesis, leading to reduced viability of cancer cells and bacteria .

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

N-(3-phenylpropyl)-2-(pyrazin-2-yl)thiazole-4-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

N-(3-phenylpropyl)-2-(pyrazin-2-yl)thiazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

Uniqueness

N-(3-phenylpropyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Biological Activity

N-(3-phenylpropyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a thiazole ring, which is known for its biological significance, and incorporates a pyrazine moiety along with a phenylpropyl group. The synthesis typically involves multi-step chemical reactions that form the thiazole ring followed by the introduction of the carboxamide and pyrazine functionalities.

General Synthetic Route:

- Formation of Thiazole Ring: The initial step involves the reaction of appropriate thioketones with α-halo acids.

- Introduction of Pyrazine: Subsequently, pyrazine derivatives are incorporated through nucleophilic substitution.

- Carboxamide Formation: The final step involves amidation to introduce the carboxamide group.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have reported that thiazole derivatives show potent inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli as well as fungal pathogens like Candida albicans .

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strains | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 |

| Escherichia coli | 16 | |

| Candida albicans | 32 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential use in oncology. For example, derivatives similar to this compound have shown significant activity against breast and colon cancer cell lines .

Case Study: Anticancer Evaluation

A study assessed the antiproliferative effects of thiazole derivatives on several cancer cell lines, revealing IC50 values ranging from 5 to 15 µM for selected compounds, indicating promising anticancer potential .

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within cells.

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways or cancer progression by binding to their active sites.

- Receptor Modulation: It can also modulate receptor activity, impacting signaling pathways critical for cell survival and proliferation.

Computational Studies

Computational methods such as molecular docking have been employed to predict the binding affinity of this compound with various biological targets. These studies support experimental findings by elucidating the interactions at the molecular level, providing insights into how structural modifications can enhance biological activity .

Q & A

Q. What are the standard synthetic routes for synthesizing N-(3-phenylpropyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide and its analogs?

The compound is typically synthesized via multi-step organic reactions, including thiazole ring formation, amidation, and purification. For example, thiazole rings can be cyclized from thioamides and haloketones under acidic/basic conditions . Subsequent steps involve coupling reactions (e.g., Suzuki or Heck) for pyridine/pyrazine substitutions and amidation using carbodiimide coupling agents (e.g., HBTU) in solvents like DMF . Purification often employs column chromatography or preparative TLC, with final purity verified by HPLC (98–99%) .

Q. Which analytical techniques are critical for structural characterization of this compound?

Key methods include:

Q. How do reaction conditions (solvent, catalyst, temperature) influence yield in amidation steps?

Yields vary with amine reactivity and solvent choice. For instance, using DMF with HBTU/DIPEA at room temperature achieves 57–75% yields for trifluorobutyl-amine derivatives . Low yields (e.g., 3–6% for compound 70) may arise from steric hindrance or poor solubility, necessitating optimization of solvent polarity or catalyst loading .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for analogous compounds?

Discrepancies in yields (e.g., 75% for compound 66 vs. 6% for 70 ) often stem from:

- Steric effects : Bulky amines (e.g., tetrahydronaphthalen-1-yl) reduce reactivity .

- Solvent compatibility : Polar aprotic solvents (DMF, THF) enhance solubility for hydrophilic amines .

- Catalyst efficiency : Palladium catalysts improve coupling reactions for aryl substituents . Systematic screening via Design of Experiments (DoE) is recommended to identify optimal conditions.

Q. What strategies are effective for improving purity in final compounds?

- Preparative TLC : Resolves closely eluting impurities (e.g., compounds 81–84 purified with n-hexane/ethyl acetate) .

- Recrystallization : Enhances crystallinity for analogs with high melting points (e.g., 97–100°C for compound 60) .

- HPLC-guided fractionation : Critical for isolating analogs with >99% purity .

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?

- Substituent variation : Pyrazine-to-pyridine swaps (e.g., compound 7d vs. 7e ) modulate insecticidal activity.

- Fluorine incorporation : 4,4-Difluorocyclohexyl groups (compound 108) enhance metabolic stability .

- In silico docking : Predict binding affinity to targets like fibroblast activation protein (FAP) using analogs like BR103354 .

Q. What methodologies address challenges in characterizing stereoisomers of chiral analogs?

- Chiral HPLC : Separates enantiomers (e.g., (S)- vs. (R)-tetrahydronaphthalen-1-yl derivatives 59–60) .

- Circular Dichroism (CD) : Confirms absolute configuration for peptidomimetic analogs .

Q. How can researchers mitigate degradation during long-term storage?

- Lyophilization : Stabilizes hygroscopic compounds (e.g., analogs in ).

- Inert atmosphere storage : Prevents oxidation of thiazole rings .

- Impurity profiling : Monitors hydrolytic degradation via LC-MS (e.g., Acotiamide impurities) .

Methodological Insights from Contradictory Evidence

- Low-yield reactions : reports 5% yield for compound 36 due to competing side reactions; using excess amine (1.5 eq) and slow addition mitigates this .

- HPLC discrepancies : Retention times vary with mobile phase (e.g., acetonitrile vs. methanol), requiring standardized protocols for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.